molecular formula C35H63NO2 B12606593 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 643755-23-1

3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12606593
CAS No.: 643755-23-1
M. Wt: 529.9 g/mol
InChI Key: HQUQPLBSQJDXTQ-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a decyloxy group, an octadecylamino group, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one coreThe reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and bases like sodium hydride for the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a decyloxy group and a cyclohexa-2,4-dien-1-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

643755-23-1

Molecular Formula

C35H63NO2

Molecular Weight

529.9 g/mol

IUPAC Name

5-decoxy-2-(octadecyliminomethyl)phenol

InChI

InChI=1S/C35H63NO2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-29-36-32-33-27-28-34(31-35(33)37)38-30-26-24-22-12-10-8-6-4-2/h27-28,31-32,37H,3-26,29-30H2,1-2H3

InChI Key

HQUQPLBSQJDXTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCCCC)O

Origin of Product

United States

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